Thioglycine

Descripción general

Descripción

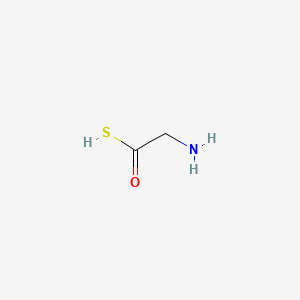

Thioglycine: is a monothiocarboxylic acid that is the thiolacid analogue of glycine. It is also known as aminoethanethioic S-acid. This compound is characterized by the presence of a thiol group (-SH) instead of the hydroxyl group (-OH) found in glycine. This compound is a significant compound in the field of biochemistry and organic chemistry due to its unique properties and applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Thioglycine can be synthesized through various methods. One common approach involves the reaction of glycine with hydrogen sulfide in the presence of a catalyst. Another method includes the use of thioacylating reagents to introduce the thiol group into the glycine molecule .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification using techniques like high-performance liquid chromatography (HPLC) to achieve the desired product quality .

Análisis De Reacciones Químicas

Oxidation

Thioglycine is readily oxidized by air and oxidizing agents . This oxidation can lead to the formation of disulfide bonds, creating dimers or polymers.

Reactions with Metals

This compound can bind to metals, which is relevant in its applications in metabolic treatments .

Acid-Base Reactions

This compound contains both a carboxylic acid group and a thiol group, making it both an acid and a reducing agent . It can neutralize bases in exothermic reactions. It may also react with acids to liberate hydrogen sulfide .

Reactions with Electrophiles

The thiol group in this compound is nucleophilic and can react with electrophiles.

H2S Release

This compound can release hydrogen sulfide (H2S) in the presence of bicarbonate .

Involvement in Thioamide Formation

This compound is formed through thioamidation, a process involving YcaO enzymes and a TfuA partner protein . This process is essential for the post-translational modification of methyl-coenzyme M reductase (MCR) .

Other Reactions

- This compound is incompatible with diazo and azo compounds, halocarbons, isocyanates, aldehydes, alkali metals, nitrides, hydrides, and other strong reducing agents .

- It can react with cyanides, sulfites, nitrites, and thiosulfates to generate flammable and toxic gases and heat .

- It also reacts with carbonates and bicarbonates .

Polymer Grafting

This compound can be used in polymer grafting to modify the morphology, chemical, and physical properties of polymers .

Aplicaciones Científicas De Investigación

Biochemical Applications

1.1 Post-Translational Modifications

Thioglycine plays a crucial role as a post-translational modification in proteins. Specifically, it has been implicated in the stabilization of protein structures and enhancement of enzymatic activity. For instance, research on methyl-coenzyme M reductase from Methanosarcina acetivorans demonstrated that the installation of this compound is essential for the enzyme's activity. The ycaO-tfuA gene locus was identified as necessary for this modification, indicating that this compound contributes to the protein's structural integrity and function by stabilizing secondary structures near active sites .

1.2 Protein Folding and Stability

Thioamides like this compound have been used to perturb protein folding processes. Their incorporation into peptide sequences can lead to increased thermal stability compared to their amide counterparts due to differences in bond rotation barriers. This property is particularly useful for designing proteins with enhanced stability under physiological conditions .

Pharmaceutical Applications

2.1 Drug Development

This compound and its derivatives are being explored as potential pharmacological agents. They have shown promise as hydrogen sulfide donors, which can mimic endogenous signaling molecules involved in various physiological processes . This property positions this compound as a candidate for developing new therapeutic agents targeting cardiovascular diseases and other conditions where hydrogen sulfide signaling plays a role.

2.2 Synthetic Chemistry

In synthetic organic chemistry, this compound serves as a versatile building block for creating polyfunctionalized heterocycles. Its unique chemical properties allow for various transformations that can lead to biologically active compounds . Researchers have utilized this compound in synthesizing analogs of known pharmacophores, enhancing their biological activity while potentially reducing side effects.

Case Studies

Mecanismo De Acción

Thioglycine exerts its effects primarily through the release of hydrogen sulfide (H2S). The slow release of H2S from this compound mimics the natural production of H2S in biological systems, which is crucial for various physiological processes. The molecular targets of H2S include enzymes such as methyl-coenzyme M reductase, which plays a role in methane metabolism in archaea . This compound also stabilizes protein structures by forming thioamide bonds, which can influence protein folding and function .

Comparación Con Compuestos Similares

Glycine: The parent compound of thioglycine, differing by the presence of a hydroxyl group instead of a thiol group.

S-methylcysteine: Another sulfur-containing amino acid with similar properties.

Thioacetamide: A compound with a similar thioamide functional group.

Uniqueness: this compound is unique due to its ability to release hydrogen sulfide slowly, making it a valuable tool in studying the effects of H2S in biological systems. Its thioamide bond also imparts distinct spectroscopic and electrochemical properties compared to other similar compounds .

Actividad Biológica

Thioglycine, a thiol-containing amino acid, has garnered attention in recent research due to its biological activities, particularly as a hydrogen sulfide (H₂S) donor. This article explores the biological activity of this compound, focusing on its mechanisms of action, role in enzymatic processes, and implications for health and disease.

This compound (C₂H₅NOS) is structurally similar to glycine but contains a thiol group (-SH) instead of the hydroxyl group (-OH). This modification imparts unique properties that facilitate its role as a gasotransmitter. Under physiological conditions, this compound can release H₂S when exposed to bicarbonate, making it a stable H₂S donor in both acidic and basic environments .

The release of H₂S is significant as this gasotransmitter is involved in various physiological processes, including vasodilation, neurotransmission, and cytoprotection. The mechanism by which this compound acts as an H₂S donor involves the nucleophilic attack of the thiol group on bicarbonate, leading to the liberation of H₂S .

Role in Enzymatic Activity

Recent studies have highlighted the role of this compound in stabilizing protein structures. For example, in the enzyme methyl-coenzyme M reductase (MCR), this compound is incorporated post-translationally at specific sites. Research indicates that this modification enhances the thermal stability of MCR under high-temperature conditions, which is crucial for the survival of certain methanogenic archaea like Methanosarcina acetivorans .

Table 1: Impact of this compound on MCR Activity

| Parameter | Wild-Type MCR | ΔycaO-tfuA Mutant |

|---|---|---|

| Doubling Time (h) | 2.5 | 4.0 |

| Growth Yield (OD600) | 1.5 | 0.8 |

| Temperature Tolerance | Up to 45°C | Max 36°C |

The data suggest that while the absence of this compound does not directly affect substrate affinity or catalysis, it significantly impacts the enzyme's stability and overall growth efficiency under stress conditions .

Case Studies and Research Findings

-

Case Study: Growth Conditions

A study on M. acetivorans demonstrated that mutants lacking the genes responsible for this compound incorporation (ΔycaO-tfuA) exhibited impaired growth on substrates such as dimethylsulfide (DMS) and acetate at elevated temperatures. This indicates that this compound plays a critical role in maintaining enzyme functionality under stress . -

Biochemical Characterization

Further biochemical analyses revealed that while this compound modification does not enhance catalytic efficiency directly, it contributes to enzyme robustness against thermal denaturation . This finding is particularly relevant for industrial applications where enzymes are often subjected to extreme conditions. -

Therapeutic Implications

Given its role as an H₂S donor, this compound may have therapeutic potential in conditions where H₂S signaling is beneficial, such as cardiovascular diseases and neuroprotection. The modulation of H₂S levels through compounds like this compound could offer new avenues for treatment strategies .

Propiedades

IUPAC Name |

2-aminoethanethioic S-acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5NOS/c3-1-2(4)5/h1,3H2,(H,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYFJIBWZIQDUSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50335011 | |

| Record name | Aminothioacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50335011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

91.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

758-10-1 | |

| Record name | Thioglycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=758-10-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thioglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000758101 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aminothioacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50335011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | THIOGLYCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JC58U6NVC2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.